2-(4-NITROPHENYL)-2-OXOETHYL 1-(QUINOLINE-8-SULFONYL)PIPERIDINE-4-CARBOXYLATE
Description
The compound 2-(4-nitrophenyl)-2-oxoethyl 1-(quinoline-8-sulfonyl)piperidine-4-carboxylate is a synthetic molecule featuring a piperidine-4-carboxylate core modified with a quinoline-8-sulfonyl group and a 2-(4-nitrophenyl)-2-oxoethyl ester.
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 1-quinolin-8-ylsulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O7S/c27-20(16-6-8-19(9-7-16)26(29)30)15-33-23(28)18-10-13-25(14-11-18)34(31,32)21-5-1-3-17-4-2-12-24-22(17)21/h1-9,12,18H,10-11,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUZPEBEVGEOAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 1-(QUINOLINE-8-SULFONYL)PIPERIDINE-4-CARBOXYLATE typically involves multiple steps. One common route includes the following steps:
Formation of the 4-nitrophenyl group: This can be achieved through nitration of a suitable aromatic precursor.
Introduction of the quinolinylsulfonyl group: This step often involves sulfonylation reactions using quinoline derivatives.
Formation of the piperidinecarboxylate group: This can be synthesized through carboxylation reactions involving piperidine derivatives.
Coupling reactions: The final step involves coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-NITROPHENYL)-2-OXOETHYL 1-(QUINOLINE-8-SULFONYL)PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinolinylsulfonyl derivatives.
Scientific Research Applications
2-(4-NITROPHENYL)-2-OXOETHYL 1-(QUINOLINE-8-SULFONYL)PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer activities.
Materials Science: The compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and chemosensors.
Biological Research: It can be used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 2-(4-NITROPHENYL)-2-OXOETHYL 1-(QUINOLINE-8-SULFONYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitrophenyl group can participate in redox reactions, while the quinolinylsulfonyl group can interact with metal ions or other biomolecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Estimated based on structural similarity.
Key Observations:
- Lipophilicity (XLogP3): The target compound and its nitro-containing analog (354533-14-5) exhibit higher lipophilicity (XLogP3 ~5.0–5.7) compared to the methoxy derivative (XLogP3 ~4.5) and the carboxylic acid analog (XLogP3 ~2.5).
- Molecular Weight: The methoxy derivative (468.5 g/mol) has a higher molecular weight than the nitro analogs, likely due to the methoxy group's steric and electronic effects .
- Functional Groups: The quinoline-8-sulfonyl group is conserved across analogs, implicating its role in target binding. Substituents like methylphenyl (354533-14-5) or furan (763099-53-2) may alter selectivity for biological targets .
Biological Activity
The compound 2-(4-nitrophenyl)-2-oxoethyl 1-(quinoline-8-sulfonyl)piperidine-4-carboxylate has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by data from various studies.
Chemical Structure
The molecular formula of the compound is . Its structure features a quinoline ring, a piperidine moiety, and a nitrophenyl group, which are known to contribute to its diverse biological activities.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies have shown that various quinoline derivatives display activity against Staphylococcus aureus and Escherichia coli. The antibacterial efficacy of 2-(4-nitrophenyl)-2-oxoethyl 1-(quinoline-8-sulfonyl)piperidine-4-carboxylate can be hypothesized based on these precedents.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 18 |
| Target Compound | S. aureus | TBD |
| Target Compound | E. coli | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be inferred from studies on related piperidine derivatives. For example, research has shown that piperidine compounds exhibit inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Anticancer Activity
The anticancer properties of compounds featuring quinoline and piperidine structures have been extensively documented. A study on quinoline derivatives demonstrated their ability to inhibit cancer cell proliferation in various cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Studies
- Antibacterial Screening : A recent study synthesized a series of quinoline derivatives and evaluated their antibacterial activity against multiple strains. The results indicated that compounds with nitrophenyl substitutions exhibited enhanced activity against resistant bacterial strains.
- In Vitro Anticancer Evaluation : Another study assessed the cytotoxic effects of quinoline derivatives on human cancer cell lines, showing that certain modifications in the structure led to increased potency against specific types of cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of 2-(4-nitrophenyl)-2-oxoethyl 1-(quinoline-8-sulfonyl)piperidine-4-carboxylate can be further understood through SAR analysis:
- Quinoline Moiety : Known for its role in inhibiting DNA topoisomerases, which are crucial for DNA replication in cancer cells.
- Piperidine Ring : Associated with various pharmacological effects including analgesic and anti-inflammatory properties.
- Nitrophenyl Group : Contributes to increased lipophilicity, enhancing membrane permeability and potentially leading to improved bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
